(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide
Description
The compound "(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide" is a structurally complex molecule featuring a naphtho[2,1-d]thiazole core linked to a benzamide moiety via a sulfonyl bridge. The 2,6-dimethylmorpholino group enhances solubility and modulates electronic properties, while the 2-ethoxyethyl substituent on the thiazole ring likely influences steric and pharmacokinetic profiles.
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[3-(2-ethoxyethyl)benzo[g][1,3]benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O5S2/c1-4-35-16-15-31-25-14-11-21-7-5-6-8-24(21)26(25)37-28(31)29-27(32)22-9-12-23(13-10-22)38(33,34)30-17-19(2)36-20(3)18-30/h5-14,19-20H,4,15-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHUYVUTVOZZBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CC(OC(C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, drawing from various research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Core : Cyclization of thiourea derivatives with ortho-substituted anilines under acidic conditions.
- Introduction of the Morpholino Group : Achieved through nucleophilic substitution reactions.
- Sulfonylation : Addition of the sulfonyl group using sulfonyl chloride reagents.
- Final Coupling : Coupling the benzothiazole derivative with the sulfonylated morpholino compound.
These steps yield a compound with a complex structure that is amenable to further modifications and evaluations in biological assays.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, potentially influencing metabolic pathways.
- Receptor Modulation : It could interact with cellular receptors, altering their activity and downstream signaling pathways.
- DNA/RNA Interaction : The compound might bind to nucleic acids, affecting gene expression or protein synthesis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to naphtho[2,1-d]thiazoles. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, indicating that modifications in the structure can enhance their efficacy. The mechanism often involves apoptosis induction and cell cycle arrest in cancer cells .
Antimicrobial Activity
Compounds containing naphtho[2,1-d]thiazole structures have demonstrated antimicrobial properties. A related study found that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus strains, including MRSA. This suggests that this compound could be explored as a potential antibacterial agent .
Case Study 1: Cytotoxicity Evaluation
In vitro studies evaluated the cytotoxic effects of similar naphtho[2,1-d]thiazole compounds on human cancer cell lines. The results indicated a dose-dependent response with IC50 values ranging from 5 to 20 µM. These findings support further investigation into the structure-activity relationship (SAR) to optimize efficacy against specific cancer types.
Case Study 2: Antibacterial Screening
A series of naphtho[2,1-d]thiazole derivatives were screened for antibacterial activity using agar diffusion methods. Compounds showed varying degrees of inhibition against Gram-positive and Gram-negative bacteria. Notably, those with morpholino and sulfonamide functionalities exhibited enhanced activity compared to their counterparts lacking these groups.
Data Tables
| Biological Activity | IC50 Value (µM) | Target Organism/Cell Line |
|---|---|---|
| Cytotoxicity | 5 - 20 | Various Cancer Cell Lines |
| Antibacterial | 10 - 30 | Staphylococcus aureus |
Scientific Research Applications
The compound has demonstrated potential as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE4 enzymes. This inhibition can lead to increased levels of cyclic AMP (cAMP), which plays a crucial role in various signaling pathways associated with inflammation and cellular responses.
Inhibition Studies
Recent studies have shown that similar compounds exhibit significant inhibitory effects on PDE4:
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound A | 0.94 | PDE4D |
| Compound B | 0.72 | PDE4B |
| Compound C | 1.5 | PDE4A |
These findings indicate that modifications in the chemical structure can influence selectivity and potency against specific PDE isoforms.
Chemistry and Material Science
In synthetic chemistry, this compound serves as a building block for developing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and reduction—makes it versatile for creating derivatives with distinct properties.
Pharmaceutical Applications
The compound's mechanism of action suggests potential therapeutic applications in treating diseases associated with dysregulated cAMP signaling, such as asthma and chronic obstructive pulmonary disease (COPD). Its sulfonamide structure is known for conferring antibacterial properties, making it relevant in antibiotic research.
Case Studies
Several studies have explored the biological activities and synthetic methodologies of compounds structurally related to (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide:
- Antibacterial Activity : Research has shown that related thiazole derivatives exhibit antibacterial effects against common pathogens like Escherichia coli and Staphylococcus aureus.
- Cyclic AMP Modulation : Studies indicate that compounds similar to this benzamide can modulate cAMP levels significantly, impacting inflammatory pathways in cellular models.
Comparison with Similar Compounds
Key Differences :
- Core Heterocycle : The target’s naphtho[2,1-d]thiazole core distinguishes it from triazoles () and oxadiazoles (), which may alter π-π stacking interactions in biological targets.
- Sulfonyl vs.
Spectral Characterization
IR and NMR data from provide benchmarks for comparison:
- IR Spectra :
- NMR Data: The 2,6-dimethylmorpholino group would produce distinct methyl singlets (δ ~1.2–1.5 ppm in ¹H-NMR) and morpholine carbons (δ ~50–70 ppm in ¹³C-NMR), differentiating it from 2,4-difluorophenyl substituents in (δ ~110–120 ppm for aromatic F) .
Computational Similarity Metrics
Using Tanimoto and Dice similarity indices (), the target compound can be compared to known inhibitors:
- Fragmentation Patterns () : LC-MS/MS analysis would reveal cosine scores linking the target to sulfonyl-containing analogues, with differences arising from the naphtho[2,1-d]thiazole core’s unique fragmentation .
Tautomerism and Stability
The 1,2,4-triazoles in exist in thione-thiol tautomeric equilibrium, which affects their reactivity and binding modes. In contrast, the target’s thiazol-2(3H)-ylidene group is stabilized by conjugation with the naphthalene system, reducing tautomeric shifts and enhancing stability .
Q & A
Q. Table 1: Comparative Synthesis Conditions
| Step | Solvent | Catalyst | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Condensation | Ethanol | Glacial Acetic Acid | 4–6 | 60–75 | |
| Sulfonation | DCM | Pyridine | 12 | 50–65 |
Advanced: How can Design of Experiments (DoE) optimize reaction conditions for improved yield?
Methodological Answer:
DoE principles (as applied in flow chemistry) can systematically optimize variables:
- Key parameters : Temperature, reagent molar ratios, solvent polarity, and reaction time.
- Statistical modeling : Use response surface methodology (RSM) to identify interactions between variables. For example, highlights flow chemistry’s advantage in controlling exothermic reactions, reducing side products, and improving reproducibility .
- Example : A Central Composite Design (CCD) could evaluate the impact of ethanol/THF ratios (50:50 to 80:20) on condensation efficiency, with NMR monitoring to track intermediate formation.
Basic: Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
FT-IR : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .
NMR :
- ¹H NMR : Confirm the (Z)-configuration via nOe interactions between the benzamide carbonyl and naphthothiazole protons.
- ¹³C NMR : Assign quaternary carbons (e.g., morpholino sulfonyl at ~45–55 ppm) .
Elemental Analysis : Validate purity (>95% C, H, N, S content) .
Advanced: How to resolve discrepancies between computational and experimental spectral data?
Methodological Answer:
Re-examine sample purity : Trace solvents (e.g., DMSO-d⁶) can shift NMR peaks; repurify via preparative HPLC .
Solvent effects : Simulate spectra using polarizable continuum models (PCM) to account for solvent-induced shifts .
Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational exchange broadening in morpholino sulfonyl groups .
Basic: What biological assays are suitable for preliminary activity screening?
Methodological Answer:
While direct biological data for this compound is limited, structurally related naphthothiazoles () suggest:
Enzyme inhibition assays : Target kinases or proteases using fluorescence-based substrates.
Antimicrobial screening : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) .
Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
Advanced: How to design structure-activity relationship (SAR) studies using analogs?
Methodological Answer:
Modify substituents : Synthesize analogs with:
- Varied morpholino substituents (e.g., 2,6-diethyl vs. 2,6-dimethyl) .
- Alternative thiazole-linked groups (e.g., 2-ethoxyethyl vs. propyl) .
Activity testing : Compare IC₅₀ values in enzyme assays to correlate substituent effects.
Computational docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase) .
Basic: How to mitigate common side reactions during synthesis?
Methodological Answer:
Sulfonation over-reaction : Use pyridine as a proton scavenger to prevent di-sulfonation .
Isomerization : Maintain inert atmosphere (N₂) during condensation to suppress (E)-isomer formation .
By-product removal : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to separate unreacted aldehydes .
Advanced: What analytical strategies ensure batch-to-batch consistency?
Methodological Answer:
HPLC-PDA : Monitor purity (>98%) using a C18 column (acetonitrile/0.1% TFA gradient) .
LC-MS : Confirm molecular ion ([M+H]⁺) and detect trace impurities (e.g., des-ethoxyethyl by-products) .
Stability studies : Accelerated degradation (40°C/75% RH for 4 weeks) to identify hydrolytic vulnerabilities (e.g., sulfonyl-amide cleavage) .
Basic: What solubility properties inform formulation strategies?
Methodological Answer:
Solubility screening : The 2-ethoxyethyl group enhances aqueous solubility (logP ~2.5) compared to unsubstituted analogs.
Vehicle selection : Use DMSO for in vitro assays (≤0.1% final concentration) or PEG-400/water mixtures for in vivo dosing .
Advanced: How to scale up synthesis using continuous-flow reactors?
Methodological Answer:
Reactor design : Use microfluidic channels (0.5–2.0 mm ID) to enhance heat/mass transfer during sulfonation .
Process parameters : Optimize residence time (10–30 min) and pressure (1–5 bar) to prevent clogging from precipitates .
In-line monitoring : FT-IR or UV-vis flow cells track reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
